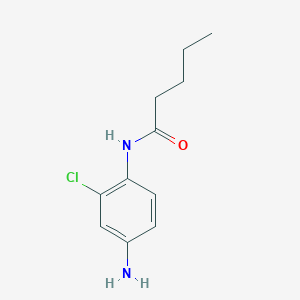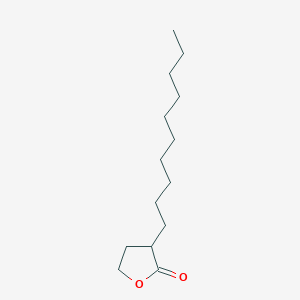
Ammonium nonadecafluorodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium nonadecafluorodecanoate is a chemical compound with the molecular formula C10H4F19NO2 . It is a white crystalline solid known for its high thermal and chemical stability. This compound is part of the perfluorinated carboxylate family and is primarily used as a surfactant and lubricant in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium nonadecafluorodecanoate is typically synthesized by reacting decanoic acid with fluorinated alcohols under basic conditions, such as ammonia. The reaction involves the substitution of hydrogen atoms in the decanoic acid with fluorine atoms, resulting in the formation of the perfluorinated compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using decanoic acid and fluorinated alcohols. The reaction is carried out in the presence of ammonia, which acts as a catalyst and helps in the formation of the ammonium salt. The product is then purified through crystallization and filtration processes to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium nonadecafluorodecanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically use reagents such as alkali metals or organometallic compounds.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the type of substitution or functional group introduced. For example, substitution with alkali metals can produce metal perfluorodecanoates, while reactions with organometallic compounds can yield various organofluorine derivatives .
Applications De Recherche Scientifique
Ammonium nonadecafluorodecanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ammonium nonadecafluorodecanoate involves its interaction with molecular targets through its fluorinated chain. The compound’s high electronegativity and chemical stability allow it to interact with various molecular pathways, potentially altering their function. These interactions are still under investigation, particularly in the context of its use in drug delivery and other biomedical applications .
Comparaison Avec Des Composés Similaires
Nonadecafluorodecanoic acid (PFDA): This compound is structurally similar but lacks the ammonium group.
Ammonium pentadecafluorooctanoate (APFO): Another perfluorinated compound with a shorter carbon chain, used in similar applications but with different chemical properties.
Uniqueness: Ammonium nonadecafluorodecanoate is unique due to its longer carbon chain and the presence of an ammonium group, which enhances its solubility in certain solvents and its effectiveness as a surfactant and lubricant .
Propriétés
Numéro CAS |
3108-42-7 |
|---|---|
Formule moléculaire |
C10H4F19NO2 |
Poids moléculaire |
531.11 g/mol |
Nom IUPAC |
azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid |
InChI |
InChI=1S/C10HF19O2.H3N/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);1H3 |
Clé InChI |
CQLZEWXXRJJDKG-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
| 3108-42-7 | |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



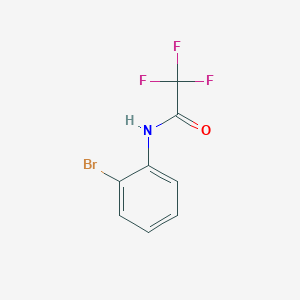


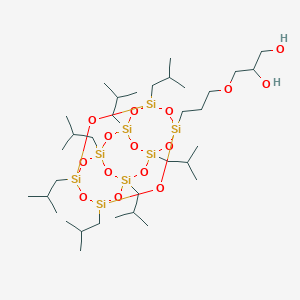
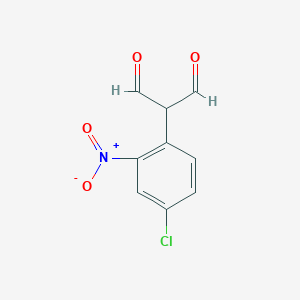

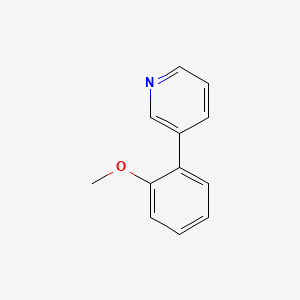
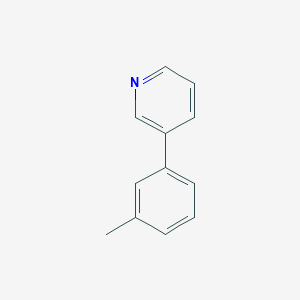

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
